molecular formula C15H13F3O2 B6383902 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261903-19-8

5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383902
CAS RN: 1261903-19-8
M. Wt: 282.26 g/mol
InChI Key: WYSSTGQUSLXYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is a synthetic compound that has been used in various scientific research applications, including biochemical and physiological studies. It is a member of the phenol family and is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This compound has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has been used in various scientific research applications. It has been used as a substrate in the study of cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) enzyme activity. It has also been used as an inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). Additionally, it has been used as a starting material in the synthesis of other compounds.

Mechanism of Action

5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) acts as an inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). It binds to the active site of the enzyme, blocking the binding of other substrates to the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition of the enzyme leads to decreased activity of the enzyme and ultimately results in decreased production of the desired product.
Biochemical and Physiological Effects
The inhibition of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) by 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of various metabolites of drugs, including warfarin and phenytoin. In addition, it has been shown to decrease the metabolism of various drugs, including ibuprofen and naproxen. The inhibition of the enzyme by this compound has also been shown to lead to decreased production of prostaglandins, which can lead to decreased inflammation.

Advantages and Limitations for Lab Experiments

The use of 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) has a number of advantages and limitations for laboratory experiments. One advantage is that it is a potent inhibitor of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%). This makes it a useful tool for studying the activity of the enzyme. Additionally, it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use. It is not stable in the presence of light and heat, and it has a relatively short shelf life. Additionally, it has been shown to have some toxic effects in animals and should be handled with caution.

Future Directions

The future directions of 5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) research include further investigation into its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential therapeutic applications is needed. Additionally, further research into its stability and shelf life is needed in order to make it a more viable option for laboratory experiments. Finally, further research into the development of more potent inhibitors of the enzyme cytochrome P450 2C9 (5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%) is needed in order to make it a more useful tool for studying the enzyme.

Synthesis Methods

5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol (95%) is synthesized by reacting 2,4-dimethylphenol with trifluoromethoxybenzoyl chloride in dichloromethane. The reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified by column chromatography. The yield of the product is typically around 95%.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-3-4-14(10(2)5-9)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSTGQUSLXYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686533
Record name 2',4'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261903-19-8
Record name 2',4'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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